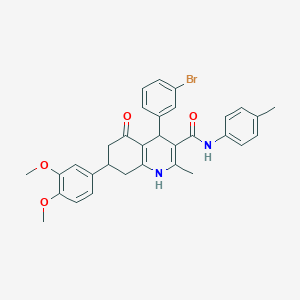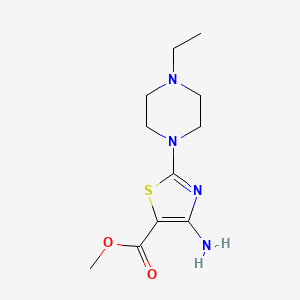![molecular formula C21H20N4O2S B11441883 4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892302-30-6](/img/structure/B11441883.png)
4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring fused with an oxadiazole ring, and it contains methoxy and methylphenyl substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves multiple steps, including the formation of the oxadiazole ring and the tetrahydropyrimidine ring. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a suitable amine and a thiourea derivative under reflux conditions to form the final tetrahydropyrimidine-2-thione compound .
Chemical Reactions Analysis
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the methoxy group.
Scientific Research Applications
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE can be compared with other similar compounds, such as:
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-ONE: This compound differs by having an oxygen atom instead of a sulfur atom in the tetrahydropyrimidine ring.
4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-IMINE: This compound has an imine group instead of a thione group in the tetrahydropyrimidine ring.
The uniqueness of 4-(3-METHOXYPHENYL)-6-METHYL-5-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE lies in its specific combination of functional groups and its potential biological activities .
Properties
CAS No. |
892302-30-6 |
|---|---|
Molecular Formula |
C21H20N4O2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C21H20N4O2S/c1-12-7-9-14(10-8-12)19-24-20(27-25-19)17-13(2)22-21(28)23-18(17)15-5-4-6-16(11-15)26-3/h4-11,18H,1-3H3,(H2,22,23,28) |
InChI Key |
OVODZYPADGKIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]methionyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11441805.png)
![5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11441811.png)
![6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11441819.png)

![3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11441827.png)
![Methyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11441839.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(piperidin-1-yl)phenyl]quinoxalin-2-amine](/img/structure/B11441846.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11441850.png)
![3-benzyl-8-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441856.png)

![N-(2-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441869.png)
![8-(4-ethoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441880.png)
![5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B11441893.png)
